3,6-Dimethyl-4,5-dihydro-1-benzofuran
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Overview
Description
3,6-dimethyl-4,5-dihydrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3rd and 6th positions of the benzofuran ring, and it is partially hydrogenated at the 4th and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-4,5-dihydrobenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of 3,6-dimethyl-4,5-dihydrobenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-4,5-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of fully hydrogenated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
3,6-dimethyl-4,5-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-4,5-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the methyl groups and hydrogenation.
2,3-dihydrobenzofuran: A similar compound with hydrogenation at the 2nd and 3rd positions.
6-methylbenzofuran: A benzofuran derivative with a single methyl group at the 6th position.
Uniqueness
3,6-dimethyl-4,5-dihydrobenzofuran is unique due to the specific positioning of its methyl groups and the partial hydrogenation of the benzofuran ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other benzofuran derivatives .
Properties
IUPAC Name |
3,6-dimethyl-4,5-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMISJUCWSMPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC1)C(=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514247 |
Source
|
Record name | 3,6-Dimethyl-4,5-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107149-16-6 |
Source
|
Record name | 3,6-Dimethyl-4,5-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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